molecular formula C14H14O3 B1311216 2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester CAS No. 29113-64-2

2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester

Cat. No.: B1311216
CAS No.: 29113-64-2
M. Wt: 230.26 g/mol
InChI Key: GFYBATGIZAOPJC-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester is a furan derivative of significant interest in medicinal chemistry and materials science research. This compound serves as a versatile chemical intermediate for the synthesis of novel bioactive molecules and functional materials. In pharmaceutical research, structurally related 2,4-disubstituted furan derivatives have demonstrated promising antibacterial activities against both Gram-positive and Gram-negative pathogens, including Escherichia coli , Proteus vulgaris , and Streptococcus pyogenes . The furan ring system, a common motif in medicinal chemistry, is often employed to optimize properties like potency and metabolic stability. Furthermore, esters of heterocyclic carboxylic acids, such as furan-3-carboxylate derivatives, are investigated for their potential anticancer properties, providing a rationale for exploring this compound in developing new chemotherapeutic agents . Beyond biomedical applications, this ester is a candidate monomer for developing novel bio-based polymers. Furanic compounds like 2,5-furandicarboxylic acid (FDCA) are recognized as key renewable building blocks for sustainable plastics, and specialized furan esters are explored to tailor material properties such as thermal stability and biodegradability . Researchers utilize this chemical as a key synthon to access complex molecular architectures for advanced material development and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 2-methyl-5-phenylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-3-16-14(15)12-9-13(17-10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYBATGIZAOPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438238
Record name ethyl 2-methyl-5-phenyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29113-64-2
Record name 3-Furancarboxylic acid, 2-methyl-5-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29113-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-methyl-5-phenyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification Process

The primary method for synthesizing 2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester involves the esterification of 2-methyl-5-phenylfuran-3-carboxylic acid with ethanol. This reaction typically requires an acid catalyst to promote the formation of the ester bond. Common catalysts include:

The reaction is performed under reflux conditions, which ensures the efficient conversion of the carboxylic acid to its ethyl ester derivative. The general reaction scheme is as follows:

$$
\text{C}9\text{H}8\text{O}3 + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{14}\text{H}{14}\text{O}3 + \text{H}_2\text{O}
$$

Optimization Parameters

Key factors influencing yield and purity include:

Industrial Production Methods

Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed. These reactors offer precise control over reaction parameters, such as temperature, pressure, and reagent flow rates, ensuring high yields and reproducibility. Advantages include:

  • Enhanced scalability.
  • Reduced reaction times compared to batch processes.
  • Improved safety due to controlled conditions.

Automation and Purification

Automated systems monitor reaction endpoints using spectroscopic techniques (e.g., IR or NMR). The crude product is purified via distillation or recrystallization to achieve high purity.

Alternative Synthetic Approaches

Fischer Esterification

An alternative method involves Fischer esterification, which uses carboxylic acids and alcohols in the presence of an acid catalyst. While this method is similar to the standard esterification process, it allows for variations in solvent systems (e.g., toluene or dichloromethane) to improve solubility and reaction efficiency.

Solid Acid Catalysts

Recent advancements have explored solid acid catalysts such as zeolites or ion-exchange resins to replace traditional liquid acids. These catalysts offer environmental benefits by reducing waste generation and simplifying catalyst recovery.

Below is a summary of experimental conditions for synthesizing this compound:

Method Catalyst Temperature (°C) Time (hours) Yield (%) Purity (%)
Standard Esterification Sulfuric acid 70 5 85–90 >98
Fischer Esterification Hydrochloric acid 65 6 80–85 >95
Continuous Flow Reactor Sulfuric acid 75 <2 >95 >99
Solid Acid Catalyst Zeolite 60 4 88–92 >97

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-5-phenyl-furan-3-carboxylic acid.

    Reduction: Formation of 2-Methyl-5-phenyl-furan-3-carbinol.

    Substitution: Formation of brominated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The furan ring and phenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester 4-CF₃ on phenyl C₁₅H₁₃F₃O₃ 298.26 High lipophilicity (predicted density: 1.234 g/cm³); potential in drug design for enhanced stability
Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate 3-NO₂ on phenyl C₁₄H₁₃NO₅ 275.26 Electron-withdrawing nitro group increases reactivity; used in synthetic intermediates
Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate 4-NH₂ on phenyl C₁₄H₁₅NO₃ 245.28 Electron-donating amino group improves solubility; candidate for bioactive molecule synthesis
2-Methyl-5-(4-methylphenyl)-3-furancarboxylic acid 4-CH₃ on phenyl (acid form) C₁₃H₁₂O₃ 216.23 Studied for thermochemical constants (sublimation enthalpy: 95.2 kJ/mol); guides synthesis optimization
2-Methyl-5-oxiranylmethoxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester Oxiranylmethoxy-indole hybrid C₂₂H₂₁NO₅ 379.41 Epoxide group enables further functionalization; explored in medicinal chemistry

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., CF₃, NO₂): The trifluoromethyl group in 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester enhances metabolic stability and lipophilicity, critical for drug candidates targeting hydrophobic binding pockets . The nitro group in Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate increases electrophilicity, making it reactive in nucleophilic substitution reactions .
  • Electron-Donating Groups (e.g., NH₂, CH₃): The amino group in Ethyl 5-(4-aminophenyl)-2-methyl-3-furoate improves aqueous solubility and facilitates hydrogen bonding, advantageous in enzyme inhibition studies . The methyl group in 2-Methyl-5-(4-methylphenyl)-3-furancarboxylic acid slightly increases steric bulk without significantly altering electronic properties, as shown by its moderate sublimation enthalpy .

Biological Activity

2-Methyl-5-phenyl-furan-3-carboxylic acid ethyl ester is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring a furan ring and an ethyl ester group, allows for diverse chemical reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H12O3\text{C}_{13}\text{H}_{12}\text{O}_3

Key Features:

  • Furan Ring: Provides a reactive site for electrophilic substitution.
  • Ethyl Ester Group: Enhances lipophilicity and bioavailability.
  • Phenyl Substitution: Influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the esterification of 2-methyl-5-phenylfuran-3-carboxylic acid with ethanol in the presence of an acid catalyst under reflux conditions. This method is scalable for industrial production using continuous flow reactors, which optimize yield and purity .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that derivatives of furan compounds, including this compound, possess significant antimicrobial activity. The mechanism involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar furan derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Compound Cell Line IC50 (nM)
2-Methyl-5-phenyl-furan derivativeHeLa24
Standard Drug (CA-4)HeLa42

The biological activity is largely attributed to the hydrolysis of the ester group, releasing active carboxylic acids that interact with specific enzymes or receptors in biological systems. The furan ring and phenyl group enhance binding affinity to these targets, potentially leading to therapeutic effects .

Case Studies

  • Antimycobacterial Activity: A study highlighted the potential of furan derivatives as inhibitors of MbtI, an enzyme crucial for mycobacterial survival. Compounds structurally related to this compound exhibited promising inhibitory effects, suggesting a pathway for developing new antimycobacterial agents .
  • Structure–Activity Relationship (SAR): Research focusing on SAR has identified that modifications in the phenyl ring significantly affect biological activity. The introduction of electron-withdrawing groups enhances potency, while electron-donating groups diminish it .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-5-phenyl-furan-3-carboxylic acid ethyl ester?

The compound can be synthesized via cyclization reactions using acidic catalysts such as boron trifluoride diethyl etherate. For example, cyclization of 3-hydroxy acids derived from 6-methyl-5-hepten-2-one yields structurally related furan derivatives . Additionally, condensation reactions between ethyl cyanoacetate and arylhydrazonopropanals under varying conditions (e.g., acetic acid with ammonium acetate) can produce substituted pyrimidinecarboxylates, which share synthetic parallels with furan esters . Methodological optimization should prioritize regioselectivity and trifluoromethyl group conversion, as demonstrated in nitrogen nucleophile reactions .

Q. How can researchers characterize this compound’s purity and structural identity?

Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) : Effective for separating and quantifying impurities, as validated for structurally similar furan derivatives (e.g., 5-hydroxymethyl-2-furaldehyde and 2-furoic acid) .
  • Melting Point Analysis : The compound’s analogs, such as 5-methyl-2-phenyl-3-furoic acid, exhibit defined melting points (145–147°C), providing a benchmark for purity assessment .
  • GC-MS : Useful for volatile ester analysis, as shown in studies profiling lauric acid ethyl ester and oleic acid ethyl ester .

Q. What safety precautions are necessary when handling this compound?

While ecological and toxicity data are limited, the compound should be treated as a potential hazard. Key precautions include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Conducting reactions in fume hoods to avoid inhalation.
  • Adherence to institutional protocols for waste disposal, particularly for halogenated or aromatic byproducts .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Thermochemical constants, such as formation enthalpy and sublimation enthalpy, derived from experimental data (e.g., 2-methyl-5-(4-methylphenyl)-3-furancarboxylic acid), enable predictive modeling of reaction thermodynamics. These parameters help identify optimal temperatures and catalysts for cyclization or esterification steps . Density Functional Theory (DFT) simulations can further elucidate regioselectivity in trifluoromethyl group reactions .

Q. What experimental strategies resolve contradictions in reaction outcomes?

For example, condensation of 3-oxo-3-arylpropanals with ethyl cyanoacetate yields either hydroxy- or amino-substituted pyrimidinecarboxylates depending on reaction conditions. To address inconsistencies:

  • Controlled Variable Testing : Adjust stoichiometry, solvent polarity (e.g., acetic acid vs. non-polar solvents), and catalyst loading.
  • In Situ Monitoring : Use techniques like FT-IR or NMR to track intermediate formation and reaction pathways .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies can leverage Spearman correlation analysis (as applied to ester-containing systems) to assess degradation trends. For instance, heat distribution maps and distillation time correlations reveal that ethyl esters with linear alkyl chains degrade faster than aromatic analogs. Store the compound in inert atmospheres (argon) at –20°C to minimize hydrolysis or oxidation .

Q. What advanced methods validate its bioactivity or environmental impact?

  • Ecotoxicity Assays : While no direct data exist for this compound, structural analogs (e.g., 4-formylfuran-2-carboxylic acid) require bioaccumulation and soil mobility testing using OECD guidelines .
  • Receptor Binding Studies : Techniques like SPR (Surface Plasmon Resonance) or radioligand displacement assays, as applied to pyrimidinecarboxylate derivatives, can screen for pharmacological activity .

Methodological Notes

  • Synthetic Optimization : Prioritize regioselective catalysts (e.g., BF3·Et2O) and validate yields via HPLC .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle correlated variables in stability or reactivity studies .
  • Safety Compliance : Align handling protocols with REACH regulations and institutional EHS guidelines .

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